molecular formula C13H10N6 B11861145 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine CAS No. 4022-97-3

3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine

Katalognummer: B11861145
CAS-Nummer: 4022-97-3
Molekulargewicht: 250.26 g/mol
InChI-Schlüssel: JYVQPVOBWNRPBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine is a heterocyclic compound that belongs to the class of triazolopurines. These compounds are known for their diverse biological activities, including antitumor and antiviral properties . The structure of this compound consists of a triazole ring fused to a purine ring, with a benzyl group attached to the triazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine typically involves the reaction of 1-amino-9-benzyl-6-iminopurine with diethoxymethyl acetate (DEMA). The reaction is carried out by refluxing the reactants in diethoxymethyl acetate for 4-5 hours. After the reaction is complete, the solvent is removed, and the residue is extracted with chloroform to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopurines.

Wissenschaftliche Forschungsanwendungen

3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors in the biological system, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[3,1-i]purine

Uniqueness

3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine is unique due to its specific structural features and the presence of a benzyl group, which imparts distinct biological activities. Compared to similar compounds, it exhibits a unique combination of antitumor and antiviral properties, making it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

4022-97-3

Molekularformel

C13H10N6

Molekulargewicht

250.26 g/mol

IUPAC-Name

3-benzyl-[1,2,4]triazolo[5,1-f]purine

InChI

InChI=1S/C13H10N6/c1-2-4-10(5-3-1)6-18-8-15-11-12(18)16-9-19-13(11)14-7-17-19/h1-5,7-9H,6H2

InChI-Schlüssel

JYVQPVOBWNRPBI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NC=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.